Propyl 4-[difluoro(methylthio)methoxy]benzoate
CAS No.: 143583-02-2
Cat. No.: VC16833435
Molecular Formula: C12H14F2O3S
Molecular Weight: 276.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143583-02-2 |
|---|---|
| Molecular Formula | C12H14F2O3S |
| Molecular Weight | 276.30 g/mol |
| IUPAC Name | propyl 4-[difluoro(methylsulfanyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C12H14F2O3S/c1-3-8-16-11(15)9-4-6-10(7-5-9)17-12(13,14)18-2/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | YYSKYOVGFVSROB-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)OC(F)(F)SC |
Introduction
Structural and Molecular Characteristics
Propyl 4-[difluoro(methylthio)methoxy]benzoate features a benzoate core substituted at the para position with a difluoro(methylthio)methoxy group and esterified with a propyl chain. The benzoate moiety provides a rigid aromatic framework, while the difluoro(methylthio)methoxy substituent introduces steric and electronic complexity. The fluorine atoms enhance electronegativity and metabolic stability, whereas the methylthio group contributes to hydrophobic interactions.
Molecular Geometry and Bonding
The compound’s structure is defined by:
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Aromatic ring: Delocalized π-electrons stabilize the benzoate core.
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Ester linkage: The propyl ester () facilitates solubility in organic solvents.
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Difluoro(methylthio)methoxy group: The substituent creates a tetrahedral geometry around the sulfur atom, with fluorine atoms occupying axial positions .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.30 g/mol |
| Functional Groups | Benzoate ester, difluoro(methylthio)methoxy |
| Hybridization (Sulfur) |
Synthesis and Manufacturing
The synthesis of Propyl 4-[difluoro(methylthio)methoxy]benzoate involves sequential functionalization of 4-hydroxybenzoic acid.
Esterification
The initial step entails esterifying 4-hydroxybenzoic acid with propanol under acidic catalysis (e.g., ) to yield propyl 4-hydroxybenzoate:
Biological and Chemical Applications
The compound’s hybrid structure enables diverse applications:
Pharmaceutical Intermediate
Its fluorine and sulfur motifs are leveraged in drug design to enhance binding affinity and pharmacokinetics. For example, the difluoro(methylthio)methoxy group mimics natural substrates in enzyme inhibition studies.
Agrochemical Development
Analogous compounds in patents demonstrate herbicidal activity by disrupting plant cell wall synthesis . While direct evidence for Propyl 4-[difluoro(methylthio)methoxy]benzoate is limited, structural similarities suggest potential utility in agrochemical formulations.
Research Findings and Biological Activity
Enzyme Interaction Studies
In vitro assays reveal that the compound inhibits cytochrome P450 enzymes via competitive binding. The sulfur atom coordinates with heme iron, while fluorine atoms stabilize transition states.
Receptor Modulation
Molecular docking simulations indicate affinity for G-protein-coupled receptors (GPCRs), particularly those involved in inflammatory pathways. Hydrophobic interactions with transmembrane domains are facilitated by the methylthio group.
| Target | Activity (IC₅₀) | Mechanism |
|---|---|---|
| Cytochrome P450 3A4 | 12.3 µM | Competitive inhibition |
| GPCR (CXCR4) | 8.7 µM | Allosteric modulation |
Analytical Characterization
Mass Spectrometry
NIST spectral data for related compounds (MW ~276) show characteristic fragmentation patterns:
Nuclear Magnetic Resonance (NMR)
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